Benzofuran vs. Phenyl Substitution: Impact on Aromatic Planarity and DNA Intercalation Propensity
The target compound carries a benzofuran-2-yl substituent at the isoxazole 5-position, whereas its closest commercial analogs bear a phenyl, p-tolyl, or 4-fluorophenyl group at the same position. The benzofuran moiety extends the aromatic surface by approximately 1.4 Å in length and 2.0 Å in width relative to a phenyl ring, as measured from the crystal structures of related benzofuran‒isoxazole hybrids [1]. This expanded planar surface is critical for DNA intercalation: benzofuran derivatives have been demonstrated to intercalate between DNA base pairs with binding constants (Kb) ranging from 10^4 to 10^6 M^(−1), whereas the corresponding phenyl analogs show either negligible intercalation or Kb values at least an order of magnitude lower [1].
| Evidence Dimension | Aromatic surface area and DNA intercalation binding constant (Kb) |
|---|---|
| Target Compound Data | Estimated aromatic surface ~45 Ų; Kb range expected 10^4–10^6 M^(−1) based on class-level data |
| Comparator Or Baseline | N-(5-acetamido-2-methoxyphenyl)-2-(5-phenylisoxazol-3-yl)acetamide; aromatic surface ~30 Ų; Kb typically ≤10^4 M^(−1) |
| Quantified Difference | ~50% increase in aromatic surface area; ≥10-fold difference in DNA binding affinity (class-level inference) |
| Conditions | Class-level inference drawn from DNA-binding and topoisomerase-inhibition data on structurally characterized benzofuran vs. phenyl derivatives in the literature [1] |
Why This Matters
A 10-fold or greater difference in DNA binding affinity translates directly into differential cytotoxicity, meaning that replacing the benzofuran compound with a phenyl analog may completely abrogate the DNA-damage response that is the intended readout in anticancer screening cascades.
- [1] Al-Mulla, A. et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers 2022, 14(9), 2196. DOI: 10.3390/cancers14092196. View Source
